molecular formula C15H9F2N3O3 B1450110 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 2088945-75-7

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B1450110
CAS No.: 2088945-75-7
M. Wt: 317.25 g/mol
InChI Key: VXXYFGBQOYBMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a complex organic compound that features a unique combination of fluorinated aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through various methods such as condensation reactions, multicomponent reactions, and oxidative coupling . The fluorination of the aromatic rings is usually carried out using electrophilic fluorinating agents under controlled conditions to ensure selective substitution .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic and heterocyclic structures allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is unique due to its combination of fluorinated aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXYFGBQOYBMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 3
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 4
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 6
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

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